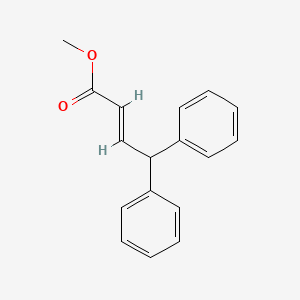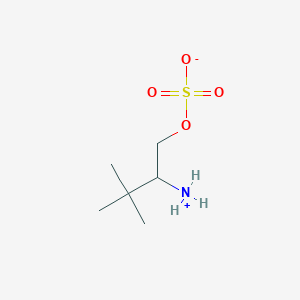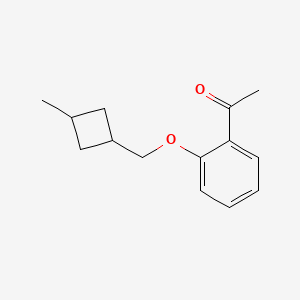
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone is a versatile chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol This compound is known for its unique structure, which includes a 3-methylcyclobutyl group attached to a methoxyphenyl ethanone core
Vorbereitungsmethoden
The synthesis of 1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone involves several steps. One common synthetic route includes the reaction of 3-methylcyclobutanol with 2-bromoanisole in the presence of a base to form the intermediate 3-methylcyclobutylmethoxybenzene. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield the final product .
Analyse Chemischer Reaktionen
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone involves its interaction with various molecular targets. The compound’s methoxy and cyclobutyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and lead to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone can be compared to similar compounds such as:
2-Methoxy-1-phenyl-ethanone: This compound has a similar methoxyphenyl ethanone core but lacks the cyclobutyl group, making it less sterically hindered and potentially less reactive.
1-(2-Methoxyphenyl)ethanone: Another similar compound, but without the cyclobutyl group, leading to different chemical and biological properties.
The presence of the 3-methylcyclobutyl group in this compound makes it unique, providing steric hindrance and influencing its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-[2-[(3-methylcyclobutyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C14H18O2/c1-10-7-12(8-10)9-16-14-6-4-3-5-13(14)11(2)15/h3-6,10,12H,7-9H2,1-2H3 |
InChI-Schlüssel |
ZMAZSJOVROKHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)COC2=CC=CC=C2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)





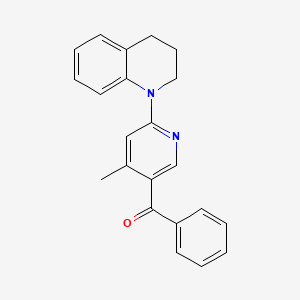
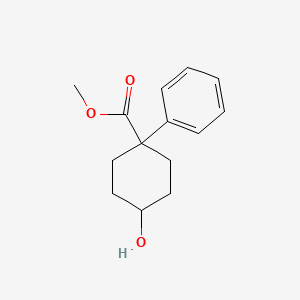
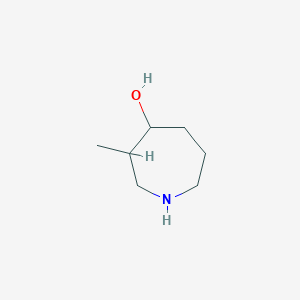
![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)

